

Spectroscopic Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloropyridine-2-carboxaldehyde
CAS No.: 206181-90-0
Cat. No.: B112261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Chloropyridine-2-carboxaldehyde** (CAS No: 206181-90-0). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 3-Chloropyridine and various pyridine-2-carboxaldehydes. These predictions offer a valuable reference for the identification and characterization of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chloropyridine-2-carboxaldehyde**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~10.0 - 10.5	Singlet	-	Aldehyde Proton (CHO)
~8.6 - 8.8	Doublet of doublets	~4-5, ~1-2	H6 (proton ortho to Nitrogen)
~7.9 - 8.1	Doublet of doublets	~7-8, ~1-2	H4 (proton para to Nitrogen)
~7.4 - 7.6	Triplet	~7-8	H5 (proton meta to Nitrogen)

Predictions are based on typical chemical shifts for protons on a pyridine ring substituted with a chlorine and an aldehyde group.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)	Assignment
~190 - 195	C=O (Aldehyde)
~152 - 155	C2 (carbon bearing the aldehyde)
~148 - 151	C6 (carbon ortho to Nitrogen)
~138 - 141	C3 (carbon bearing the Chlorine)
~125 - 128	C4 (carbon para to Nitrogen)
~122 - 125	C5 (carbon meta to Nitrogen)

Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbonyl and pyridine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi resonance)
~1700 - 1720	Strong	C=O stretch (Aldehyde)
~1560 - 1600	Medium-Strong	C=C and C=N ring stretching
~1100 - 1200	Medium-Strong	C-Cl stretch

The IR spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde and characteristic absorptions of the substituted pyridine ring.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
141/143	~3:1	[M] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)
140/142	Variable	[M-H] ⁺
112/114	Variable	[M-CHO] ⁺
78	Variable	Pyridine fragment

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound like **3-Chloropyridine-2-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference

standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz, or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - For solid samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
 - For liquid samples (if applicable): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum of the empty sample holder or pure solvent first, which is then automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

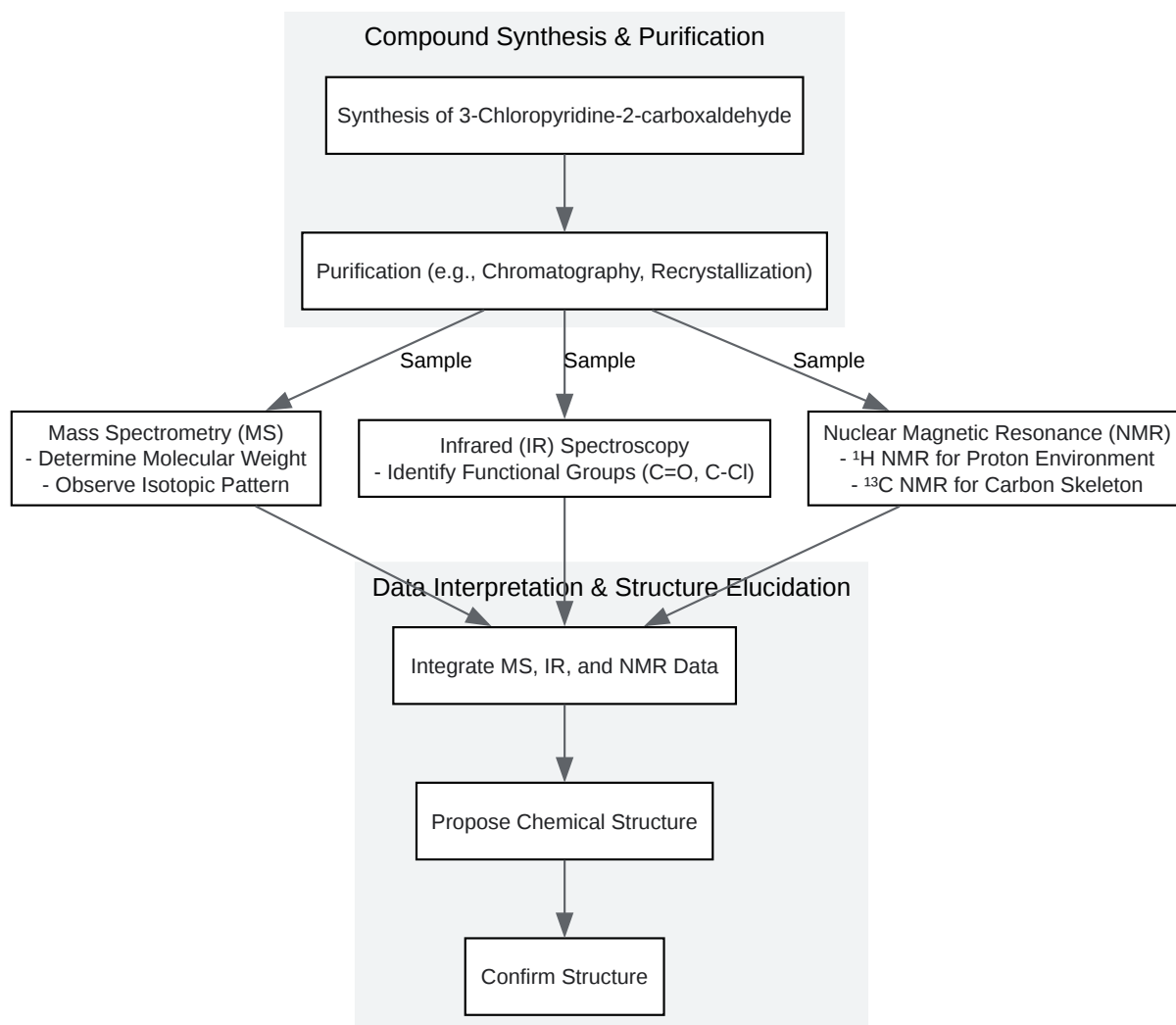
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method. Common techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
- **Instrumentation:** Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight (TOF), quadrupole, or ion trap analyzer).
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For EI, a standard electron energy of 70 eV is typically used.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution for chlorine should be clearly visible.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or uncharacterized compound such as **3-Chloropyridine-2-carboxaldehyde**.

Workflow for Spectroscopic Analysis of 3-Chloropyridine-2-carboxaldehyde



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3-Chloropyridine-2-carboxaldehyde**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloropyridine-2-carboxaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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